Progabide acid Progabide acid
Brand Name: Vulcanchem
CAS No.: 62665-97-8
VCID: VC21059078
InChI: InChI=1S/C17H15ClFNO3/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21/h3-8,10,21H,1-2,9H2,(H,22,23)
SMILES: C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl
Molecular Formula: C17H15ClFNO3
Molecular Weight: 335.8 g/mol

Progabide acid

CAS No.: 62665-97-8

Cat. No.: VC21059078

Molecular Formula: C17H15ClFNO3

Molecular Weight: 335.8 g/mol

* For research use only. Not for human or veterinary use.

Progabide acid - 62665-97-8

Specification

CAS No. 62665-97-8
Molecular Formula C17H15ClFNO3
Molecular Weight 335.8 g/mol
IUPAC Name 4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoic acid
Standard InChI InChI=1S/C17H15ClFNO3/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21/h3-8,10,21H,1-2,9H2,(H,22,23)
Standard InChI Key AJPSGLKFKRSEBJ-VKAVYKQESA-N
Isomeric SMILES C1=CC(=CC=C1/C(=C/2\C=C(C=CC2=O)F)/NCCCC(=O)O)Cl
SMILES C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl
Canonical SMILES C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator